molecular formula C14H20N2O B14095070 (1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol

(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol

Katalognummer: B14095070
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: NBDKFKLLBSEEBK-PBWFPOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[331]Nonan-9-ol is a bicyclic compound that features a unique structure with two nitrogen atoms and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium tetrahydroborate in methanol and water at temperatures ranging from 10 to 25°C . Another method involves the use of a ruthenium complex as a catalyst for the hydrogenation of the 9-azabicyclo[3.3.1]nonan-3-one derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient catalytic systems and optimized reaction conditions are crucial for large-scale synthesis to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium tetrahydroborate for reduction and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different bicyclic derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

(1R,5S)-3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2/t12-,13+,14?

InChI-Schlüssel

NBDKFKLLBSEEBK-PBWFPOADSA-N

Isomerische SMILES

C1[C@@H]2CN(C[C@@H](C2O)CN1)CC3=CC=CC=C3

Kanonische SMILES

C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.